

Toxicological Profile of Tributyltin Chloride in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tributyltin chloride

Cat. No.: B142039

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **tributyltin chloride** (TBTC) in mammalian species. The information is curated for researchers, scientists, and professionals involved in drug development and toxicological assessment. This document summarizes key quantitative data, details representative experimental methodologies, and visualizes critical signaling pathways involved in TBTC-induced toxicity.

Executive Summary

Tributyltin chloride (TBTC), an organotin compound, has been widely used as a biocide, particularly in anti-fouling paints for marine vessels. Its persistence in the environment and detection in the food chain have raised significant concerns about its potential adverse effects on human health. In mammals, TBTC is a multi-organ toxicant, exhibiting a range of effects including immunotoxicity, neurotoxicity, hepatotoxicity, and reproductive and developmental toxicity. It is also recognized as a potent endocrine disruptor. The toxicity of TBTC is mediated through various mechanisms, including the induction of oxidative stress, apoptosis, and interference with key cellular signaling pathways. This guide provides an in-depth analysis of these toxicological endpoints.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies of **tributyltin chloride** in mammalian models.

Table 2.1: Acute Toxicity of Tributyltin Chloride

Species	Route of Administration	LD50 (Median Lethal Dose)	Citation(s)
Rat	Oral	129 mg/kg	[1][2]
Rat (male)	Oral	101 mg/kg	[1][3]
Rat (female)	Oral	113 mg/kg	[1]
Mouse	Oral	60 mg/kg	[4]
Rat (male)	Inhalation (4h)	< 0.078 mg/L	[1][2]

Table 2.2: Subchronic and Chronic Toxicity of Tributyltin Chloride

Species	Duration	Route	Dose/Concentration	Observed Effects	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Citation(s)
Rat (male)	28 days	Oral (gavage)	0.5, 4, 20 mg/kg/day	Thymus and spleen atrophy, suppression of humoral and cellular immunity.	0.5	4	[5]
Rat (male, Wistar)	1 month	Oral (gavage)	1 and 5 mg/kg/day	Increased tin concentration in liver, kidney, and blood; altered organosomatic indices; histological damage in liver, kidney, and lungs.	< 1	1	[6][7]
Rat (Sprague-Dawley)	45 days	Oral (gavage)	10-2000 µg/kg B.W.	Disrupted neurotransmitters, elevated	< 0.01	0.01	[4][8][9]

indicators
of
amyloid
genic
pathway,
inflamma
tion, and
apoptosis
; altered
brain
tissue
architect
ure.

Table 2.3: Reproductive and Developmental Toxicity of Tributyltin Chloride

Species	Study Type	Route	Dose/Concentration	Key Findings	NOAEL	LOAEL	Citation(s)
---------	------------	-------	--------------------	--------------	-------	-------	-------------

				<p>Males: Decrease d testis, epididymi s, and ventral prostate weight; reduced sperm count; delayed spermiati on.</p> <p>Females: Decrease d number and body weight of pups; delayed vaginal opening; impaired estrous cyclicity; increase d anogenit al distance in neonates</p>			
Rat	Two- generatio n	Dietary	5, 25, 125 ppm		5 ppm	25 ppm	[8][10] [11][12] [13]

Rat (Sprague -Dawley)	Pubertal exposure (10 days)	Oral (gavage)	5, 10, 20 mg/kg B.W.	Decrease d testicular	5 mg/kg B.W.	10 mg/kg B.W.	[14]
-----------------------------	-----------------------------------	------------------	----------------------------	-----------------------------	-----------------	------------------	------

and
caudal
epididym
al sperm
counts;
decrease
d sperm
motility.

Experimental Protocols

This section provides an overview of representative experimental methodologies for assessing the toxicity of **tributyltin chloride**.

Acute Oral Toxicity Study (Representative Protocol based on OECD Guideline 401)

This protocol outlines a typical acute oral toxicity study in rats.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Animal Model: Young adult Wistar rats (8-12 weeks old), nulliparous and non-pregnant females. A sufficient number of animals are used to obtain statistically significant results.
- Housing and Acclimatization: Animals are housed in controlled conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to dosing to allow for acclimatization.
- Dose Preparation and Administration:
 - **Tributyltin chloride** is dissolved in a suitable vehicle (e.g., olive oil or corn oil).
 - Animals are fasted overnight prior to dosing.
 - A single dose is administered by oral gavage using a stomach tube. The volume administered is based on the animal's body weight (typically not exceeding 10 mL/kg).[\[14\]](#)
 - Control animals receive the vehicle only.

- Observation:
 - Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.
 - Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
 - Body weights are recorded weekly.
- Necropsy: All animals (those that die during the study and survivors at the end of 14 days) undergo a gross necropsy. All pathological changes are recorded.

Immunotoxicity Assessment: Thymocyte Apoptosis via Flow Cytometry

This protocol describes a method to assess TBTC-induced apoptosis in thymocytes.[\[5\]](#)[\[19\]](#)

- Animal Treatment: Male mice are treated with TBTC (e.g., 0, 0.5, 4, and 20 mg/kg by oral gavage) for a specified period (e.g., 28 days).[\[5\]](#)
- Thymocyte Isolation:
 - At the end of the treatment period, animals are euthanized, and the thymus is aseptically removed.
 - A single-cell suspension of thymocytes is prepared by gently teasing the thymus in a suitable buffer (e.g., RPMI-1640 medium).
 - The cell suspension is filtered through a nylon mesh to remove debris.
- Apoptosis Staining (Propidium Iodide Method):
 - Thymocytes are washed with phosphate-buffered saline (PBS).
 - Cells are fixed in cold 70% ethanol and stored at -20°C until analysis.

- On the day of analysis, cells are washed with PBS and resuspended in a hypotonic buffer containing propidium iodide (PI) and RNase A. PI stains the DNA of cells with compromised membranes.
- Flow Cytometry Analysis:
 - The stained cells are analyzed using a flow cytometer.
 - Apoptotic cells are identified as a sub-G1 peak in the DNA content histogram, representing cells with fragmented DNA.[19]
 - The percentage of apoptotic cells in each treatment group is quantified.

Two-Generation Reproductive Toxicity Study

This protocol is based on a two-generation study of TBTC in rats.[8][10][13]

- Animal Model: Wistar rats.
- Dietary Administration:
 - F0 generation (parental) male and female rats are fed a diet containing TBTC at various concentrations (e.g., 5, 25, and 125 ppm) starting from pre-mating, through mating, gestation, and lactation.
 - The F1 generation is exposed to the same diet from conception through adulthood.
- Endpoints for F0 and F1 Generations:
 - Reproductive Performance: Mating and fertility indices, gestation length, litter size, and pup viability are recorded.
 - Growth and Development of Offspring: Body weight, anogenital distance, day of vaginal opening (females), and preputial separation (males) are monitored.
 - Estrous Cyclicity: Vaginal smears are collected daily from F1 females to assess the regularity of the estrous cycle.

- Organ Weights and Histopathology: At necropsy, reproductive organs (testes, epididymides, prostate, uterus, ovaries) and endocrine organs are weighed and examined for histopathological changes.
- Sperm Analysis: For F1 males, sperm count, motility, and morphology are assessed.
- Hormone Levels: Serum levels of testosterone, estradiol, and luteinizing hormone (LH) are measured.

Mechanisms of Toxicity and Signaling Pathways

Tributyltin chloride exerts its toxic effects through multiple mechanisms at the cellular and molecular levels. Key mechanisms include the induction of apoptosis, oxidative stress, and disruption of critical signaling pathways.

Immunotoxicity: Fas-Mediated Apoptosis in Thymocytes

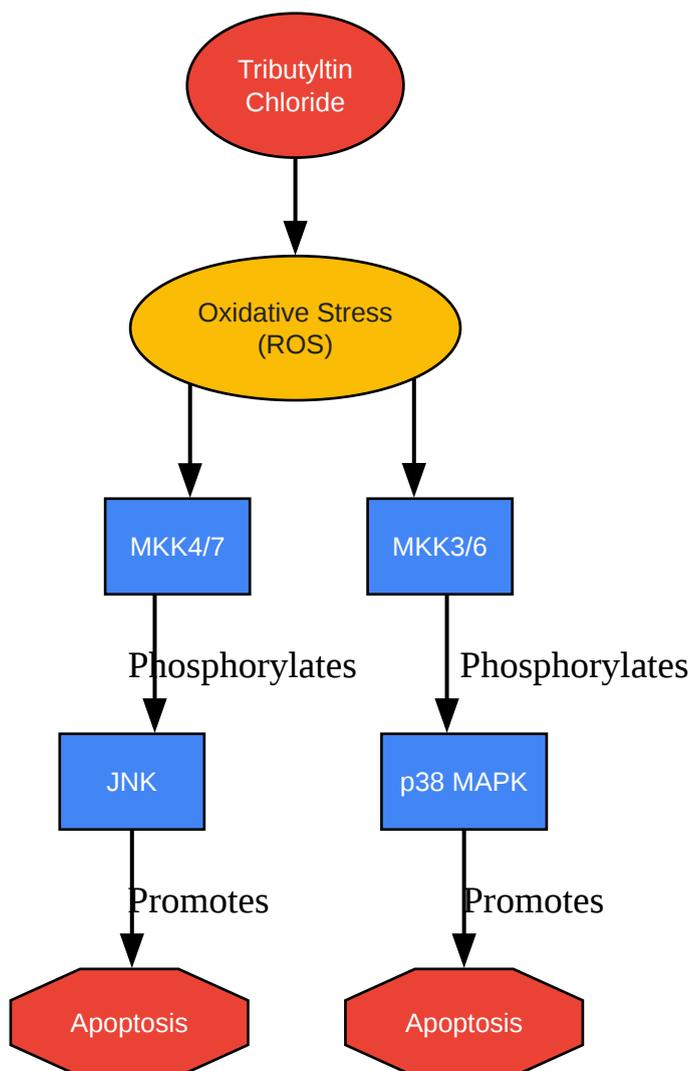
TBTC is a potent immunotoxicant, with the thymus being a primary target. A key mechanism of TBTC-induced thymic atrophy is the induction of apoptosis in thymocytes through the Fas-mediated pathway.^{[20][21]} TBTC exposure leads to increased expression of the Fas receptor (CD95) on thymocytes. The binding of Fas ligand (FasL) to the Fas receptor triggers the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-Associated Death Domain (FADD) protein and pro-caspase-8. This leads to the activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, culminating in the execution of apoptosis.^{[5][6][22]}

Tributyltin-induced Fas-mediated apoptosis in thymocytes.

Cellular Stress and Apoptosis: JNK and p38 MAPK Pathways

TBTC induces cellular stress, leading to the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.^{[23][24][25]} These pathways are activated in response to various stressors, including oxidative stress generated by TBTC. Activation of JNK and p38 MAPK can lead to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of genes involved in apoptosis. For instance, activated JNK can phosphorylate and activate pro-apoptotic proteins

of the Bcl-2 family, leading to mitochondrial dysfunction and the release of cytochrome c, which in turn activates the caspase cascade.



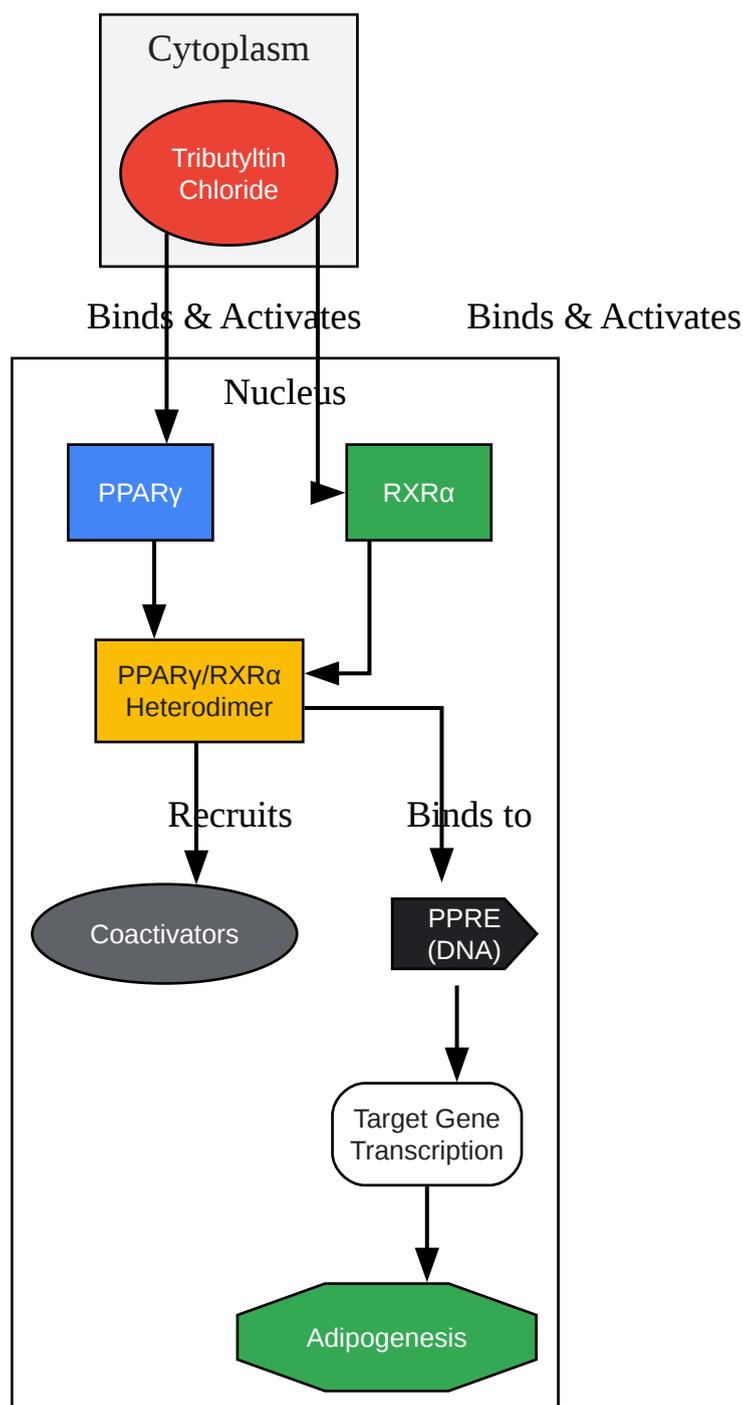
[Click to download full resolution via product page](#)

Activation of JNK and p38 MAPK pathways by tributyltin.

Endocrine Disruption: PPAR γ /RXR α Pathway

Tributyltin chloride is a potent endocrine disruptor that can act as an agonist for the peroxisome proliferator-activated receptor gamma (PPAR γ) and the retinoid X receptor alpha (RXR α).^{[1][2][26][27][28]} These nuclear receptors form a heterodimer that regulates gene expression involved in adipogenesis (fat cell differentiation) and lipid metabolism. By binding to and activating the PPAR γ /RXR α heterodimer, TBTC can promote the differentiation of

preadipocytes into mature adipocytes, potentially contributing to obesity. This activation involves the recruitment of coactivators and the initiation of transcription of target genes.

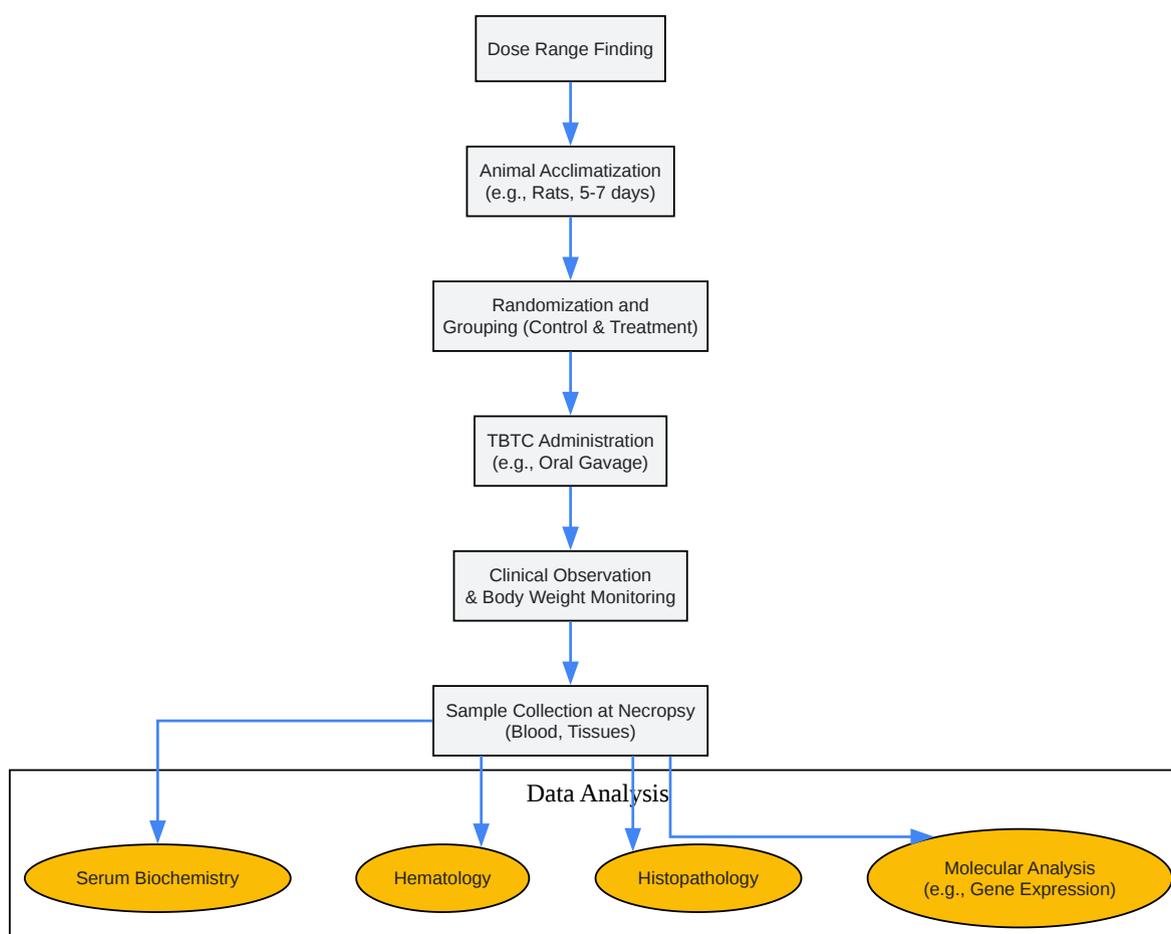


[Click to download full resolution via product page](#)

Tributylin-mediated activation of the PPAR γ /RXR α pathway.

General Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates a general workflow for conducting an in vivo toxicity study of a chemical like **tributyltin chloride**.



[Click to download full resolution via product page](#)

General workflow for an in vivo toxicity study.

Conclusion

The toxicological profile of **tributyltin chloride** in mammals is characterized by its multi-organ toxicity, with significant effects on the immune, nervous, and reproductive systems. Its action as an endocrine disruptor, particularly through the activation of the PPAR γ /RXR α pathway, is a key concern. The underlying mechanisms of TBTC toxicity are complex, involving the induction of apoptosis via pathways such as the Fas-mediated cascade and the activation of cellular stress responses through JNK and p38 MAPK signaling. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals in the fields of toxicology and drug development for risk assessment and further investigation into the adverse health effects of this environmental contaminant. Continued research is essential to fully elucidate the long-term consequences of low-level exposure to **tributyltin chloride** and to develop strategies to mitigate its impact on human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral (gavage), in utero and post-natal exposure of Sprague-Dawley rats to low doses of tributyltin chloride. Part II: effects on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjps.uowasit.edu.iq [wjps.uowasit.edu.iq]
- 5. Tributyltin chloride-induced immunotoxicity and thymocyte apoptosis are related to abnormal Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of Fas by FasL induces apoptosis by a mechanism that cannot be blocked by Bcl-2 or Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative toxicity of low dose tributyltin chloride on serum, liver, lung and kidney following subchronic exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-generation reproductive toxicity study of tributyltin chloride in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two-generation reproductive toxicity study of tributyltin chloride in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
- 15. oecd.org [oecd.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
- 18. scribd.com [scribd.com]
- 19. A rapid and simple method for measuring thymocyte apoptosis by propidium iodide staining and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iscientific.org [iscientific.org]
- 21. Tributyltin chloride (TBTCL) induces cell injury via dysregulation of endoplasmic reticulum stress and autophagy in Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 23. zider.free.fr [zider.free.fr]
- 24. Tributyltin-induced effects on MAP kinases p38 and p44/42 in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 26. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 28. scispace.com [scispace.com]
- To cite this document: BenchChem. [Toxicological Profile of Tributyltin Chloride in Mammals: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142039#toxicological-profile-of-tributyltin-chloride-in-mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com